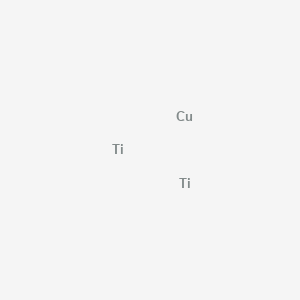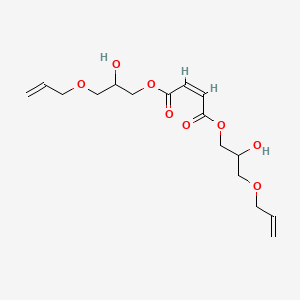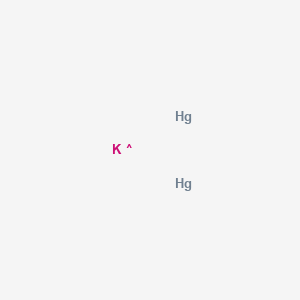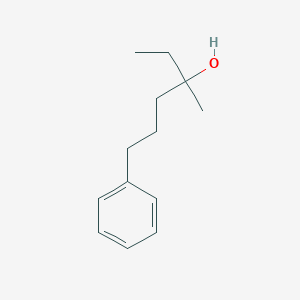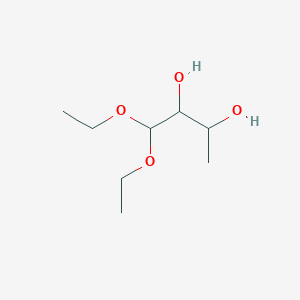
1,1-Diethoxybutane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethoxybutane-2,3-diol is an organic compound with the molecular formula C8H18O4 It contains two hydroxyl groups and two ether groups, making it a diol and an ether
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diethoxybutane-2,3-diol can be synthesized through the dihydroxylation of alkenes. This process involves the addition of hydroxyl groups to the double bond of an alkene. Common reagents used for this reaction include osmium tetroxide (OsO4) and potassium permanganate (KMnO4) under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using simulated moving bed technology. This method allows for the separation of multicomponent mixtures with high purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,1-Diethoxybutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether groups can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) and potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Simpler alcohols.
Substitution: Various ether derivatives.
Scientific Research Applications
1,1-Diethoxybutane-2,3-diol has diverse applications in scientific research:
Biology: Investigated for its potential as a protective group for sensitive functional groups in biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of high-purity chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Diethoxybutane-2,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ether groups can act as electron donors, affecting the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
1,4-Dithiane-2,5-diol: Contains sulfur atoms and is used in the synthesis of thiophene derivatives.
Ethylene glycol: A simple diol used as antifreeze and in the production of polyesters.
Uniqueness
1,1-Diethoxybutane-2,3-diol is unique due to its combination of hydroxyl and ether groups, which provide distinct chemical properties and reactivity compared to other diols and ethers. This makes it valuable in specific synthetic and industrial applications .
Properties
CAS No. |
10602-30-9 |
|---|---|
Molecular Formula |
C8H18O4 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1,1-diethoxybutane-2,3-diol |
InChI |
InChI=1S/C8H18O4/c1-4-11-8(12-5-2)7(10)6(3)9/h6-10H,4-5H2,1-3H3 |
InChI Key |
RYGWENCUJCXMAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C(C)O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




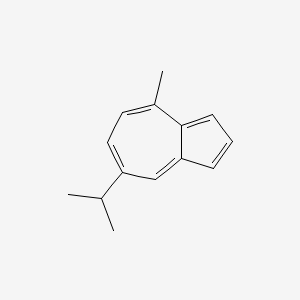
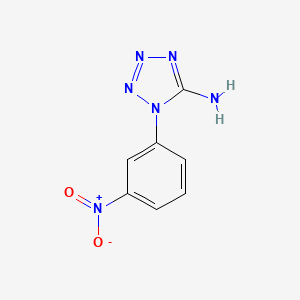


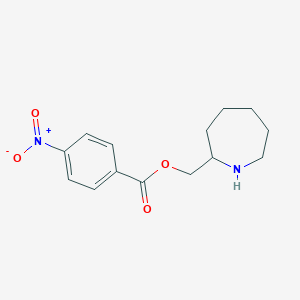


![N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide](/img/structure/B14727654.png)
